Stilbamidin

Übersicht

Beschreibung

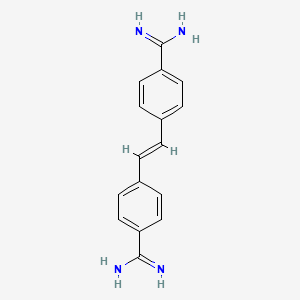

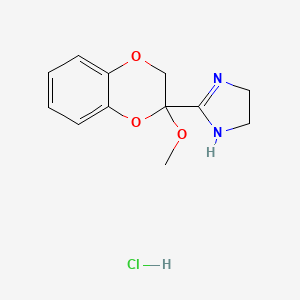

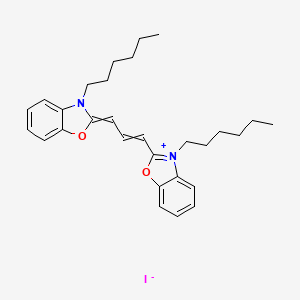

Stilbamidine is a diamidine compound known for its strong activity against bacteria, protozoa, and fungi. It has been used clinically in the treatment of systemic mycosis, visceral leishmaniasis, and African trypanosomiasis . Stilbamidine is part of the aromatic diamidine series, which includes other compounds like pentamidine, propamidine, and berenil .

Wissenschaftliche Forschungsanwendungen

Stilbamidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird aufgrund seiner Affinität zu DNA zur Untersuchung von Nukleinsäuren eingesetzt.

Industrie: Wird zur Herstellung anderer chemischer Verbindungen und Pharmazeutika eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Nukleinsäuren, insbesondere an DNA. Diese Bindung stört die Replikations- und Transkriptionsprozesse, was zur Hemmung der Zellteilung und -vermehrung führt . In Trypanosomen bindet this compound selektiv an kinetoplastische DNA und stört die Replikation der extranuklearen zirkulären DNA .

Wirkmechanismus

Target of Action

Stilbamidine, also known as Hydroxystilbamidine, primarily targets extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of Stilbamidine to the kinetoplastic DNA . This DNA is crucial for cell division and reproduction .

Mode of Action

Stilbamidine interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of Stilbamidine binding to extranuclear DNA, causing numerous mutations .

Biochemical Pathways

Stilbamidine affects the biochemical pathways related to DNA replication and mutation. It shows in vitro or/and in vivo affinity for nucleic acids, mainly DNA . It causes modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This affinity for mitochondrial DNA can be demonstrated by cytoplasmic mutations in yeast .

Pharmacokinetics

It is known that stilbamidine is less toxic than its analogues, both experimentally and clinically . It is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children .

Result of Action

The binding of Stilbamidine to kinetoplastic DNA inhibits cell division and reproduction in Trypanosomes . In yeast, the binding of Stilbamidine to extranuclear DNA causes numerous mutations . It also leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .

Action Environment

It is known that stilbamidine shows strong activity against bacteria, protozoa, and fungi . It is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and secondarily in prophylaxis and treatment of African trypanosomiasis .

Biochemische Analyse

Biochemical Properties

Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Cellular Effects

Stilbamidine has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .

Molecular Mechanism

It is known that Stilbamidine has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Temporal Effects in Laboratory Settings

The effects of Stilbamidine over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of Stilbamidine occurs when the latter are maintained for a number of weeks at 37°C .

Metabolic Pathways

It is known that Stilbamidine interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.

Transport and Distribution

Stilbamidine is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of Stilbamidine was shown to depend upon the unchanged drug retained in tissues, especially the liver .

Subcellular Localization

Given its affinity for nucleic acids, primarily DNA , it is likely that Stilbamidine localizes to the nucleus where it can interact with DNA.

Vorbereitungsmethoden

Stilbamidin kann durch verschiedene Syntheserouten hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von 4,4'-Diaminostilben mit Formamid unter bestimmten Bedingungen . Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsumgebungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Stilbamidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Stilbamidin ähnelt anderen aromatischen Diamidinen wie Pentamidin, Propamidin und Berenil. Es zeichnet sich durch seine spezifische Bindungsaffinität zu DNA und seine starke Aktivität gegen eine große Bandbreite von Krankheitserregern aus . Andere ähnliche Verbindungen sind:

Pentamidin: Wird hauptsächlich zur Behandlung von Pneumocystis-Pneumonie und Leishmaniose eingesetzt.

Propamidin: Bekannt für seine antimikrobiellen Eigenschaften.

Berenil: Wird zur Behandlung von Trypanosomiasis eingesetzt.

Eigenschaften

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURVNDSFNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861808 | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-06-5 | |

| Record name | Stilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)